4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride
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Overview
Description
4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S2. It is a sulfonyl chloride derivative, characterized by the presence of two sulfonyl groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride typically involves the sulfonation of toluene derivatives. One common method includes the reaction of 4-(Methanesulfonylmethyl)benzene with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction can lead to the formation of sulfinic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfone Derivatives: Resulting from oxidation reactions.
Sulfinic Acid Derivatives: Produced through reduction reactions.
Scientific Research Applications
4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfone derivatives.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, leading to the formation of sulfonamide or sulfone derivatives. The molecular targets include amino groups in proteins and other nucleophilic sites in organic molecules. The pathways involved are typically nucleophilic substitution and oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a methanesulfonyl group.
4-Methylbenzylsulfonyl chloride: Contains a methyl group instead of a methanesulfonyl group.
Uniqueness
4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride is unique due to its dual sulfonyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it particularly valuable in the preparation of complex organic molecules and in various industrial applications.
Properties
IUPAC Name |
4-(methylsulfonylmethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-14(10,11)6-7-2-4-8(5-3-7)15(9,12)13/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRHNLVZSNVYEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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